3-methoxy-5-methyl-1H-pyrazol-4-amine

Aurora kinase inhibition Cancer therapeutics Selectivity profiling

Generic 4-aminopyrazole substitutions compromise kinase selectivity and waste synthesis cycles. 3-Methoxy-5-methyl-1H-pyrazol-4-amine provides the precise 3-methoxy-5-methyl-4-amino substitution pattern essential for target engagement. • Enables >200-fold selectivity for Aurora A over Aurora B via preserved Thr217 H-bond interaction • Delivers JAK2 inhibition at IC50 = 2.2 nM; 3-10× superior antiproliferative activity vs. ruxolitinib in JAK-dependent cancer lines • Microwave-assisted cyclocondensation achieves >85% isolated yield in 30 min, a ≥25 pp improvement over 3-aryl-4-aminopyrazole alternatives Supplied with batch-specific purity certification for reliable SAR and library synthesis campaigns.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 173682-30-9
Cat. No. B064032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-5-methyl-1H-pyrazol-4-amine
CAS173682-30-9
Synonyms1H-Pyrazol-4-amine,3-methoxy-5-methyl-(9CI)
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)OC)N
InChIInChI=1S/C5H9N3O/c1-3-4(6)5(9-2)8-7-3/h6H2,1-2H3,(H,7,8)
InChIKeyKRMUFKTVDVQPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-methyl-1H-pyrazol-4-amine: Kinase-Targeted Scaffold


3-Methoxy-5-methyl-1H-pyrazol-4-amine (CAS 173682-30-9) is a 4-aminopyrazole derivative with a molecular formula of C5H9N3O and a molecular weight of 127.14 g/mol . It belongs to the 4-aminopyrazole class, which is recognized as an advantageous framework for designing ligands targeting receptors and enzymes such as p38MAPK, various kinases, and COX, and holds broad therapeutic potential in anticancer and anti-inflammatory applications [1]. This specific compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems, particularly as a key building block in the synthesis of selective Aurora A kinase inhibitors and JAK inhibitors [2].

Kinase-targeted building block for Aurora A / JAK inhibitor scaffold synthesis
Selective 3-methoxy-5-methyl substitution pattern supports reported scaffold reactivity
Versatile intermediate for heterocyclic library construction and SAR studies

Structural Determinants for 3-Methoxy-5-methyl-1H-pyrazol-4-amine


Generic substitution among 4-aminopyrazole derivatives is unreliable due to critical differences in substitution pattern that dictate both synthetic accessibility and biological outcome. The 4-aminopyrazole scaffold is a privileged kinase inhibitor framework, but the identity and positioning of substituents at the 3- and 5-positions profoundly influence tautomeric equilibrium, solubility, and subsequent functionalization potential [1]. 3-Methoxy-5-methyl-1H-pyrazol-4-amine possesses a unique 3-methoxy-5-methyl-4-amino substitution pattern that differentiates it from common analogs such as 3-amino-5-methylpyrazoles, 3,5-dimethyl-4-aminopyrazoles, or 3-aryl-4-aminopyrazoles [2]. This specific arrangement provides distinct electronic and steric properties that are essential for generating the desired selectivity profile in downstream kinase inhibitors, particularly for Aurora A and JAK family kinases [3]. Simply substituting a generic 4-aminopyrazole building block without the precise 3-methoxy and 5-methyl substituents may lead to altered regioselectivity during subsequent transformations, compromised binding affinity to the target kinase hinge region, or complete synthetic failure in established medicinal chemistry routes [4].

Target substitution pattern
3-methoxy-5-methyl-4-amino: reported Aurora A/JAK selectivity context and microwave-assisted synthetic efficiency
Common 4-aminopyrazole analogs
3-unsubstituted, 3-alkyl, or 3-aryl variants: kinase selectivity profile, binding-mode interactions, and synthetic yield may not transfer directly; regioisomeric ambiguity may alter downstream transformation outcomes

3-Methoxy-5-methyl-1H-pyrazol-4-amine vs. Structural Analogs


3-Methoxy Group Drives Aurora A Selectivity

The 3-methoxy-5-methyl-4-amino substitution pattern on the pyrazole core is a critical structural determinant for achieving high Aurora A kinase selectivity over Aurora B. When incorporated as the core scaffold in advanced Aurora A inhibitors, this specific substitution pattern enables a unique hydrogen-bond interaction with the nonconserved Thr217 residue in Aurora A, which is not possible with Aurora B [1]. Compounds containing the 3-methoxy-5-methyl-4-aminopyrazole core demonstrate Aurora A selectivity exceeding 200-fold over Aurora B in cellular assays, whereas analogous scaffolds lacking the 3-methoxy group (e.g., 3-unsubstituted or 3-alkyl analogs) show substantially reduced selectivity ratios (typically <50-fold) [2].

Aurora A selectivity
Class-level
>200-fold selectivity over Aurora B
Reported kinase selectivity context
3-unsubstituted analogs show substantially reduced selectivity
Aurora kinase inhibition Cancer therapeutics Selectivity profiling

Microwave-Assisted Synthesis Efficiency

The 3-methoxy-5-methyl substitution pattern on the 4-aminopyrazole core enables more efficient microwave-assisted cyclocondensation reactions compared to analogs with different substituents. In the preparation of aminopyrazole building blocks via reaction of acetonitrile derivatives with hydrazines under microwave irradiation (120°C, MeOH), the 3-methoxy-5-methyl analog achieves >85% isolated yield within 30 minutes, whereas 3-aryl-4-aminopyrazole analogs require extended reaction times (>2 hours) and yield <60% under identical conditions [1].

Microwave-assisted synthesis
Class-level
>85% yield, 30 min
Reported synthesis efficiency context
3-aryl analogs require >2 h with lower yields
Heterocyclic synthesis Medicinal chemistry Building block utility

Potent JAK Kinase Inhibition

4-Amino-(1H)-pyrazole derivatives incorporating the 3-methoxy-5-methyl substitution pattern exhibit potent JAK kinase inhibition with IC50 values in the low nanomolar range. Specifically, compound 3f in this series achieved IC50 values of 3.4 nM against JAK1, 2.2 nM against JAK2, and 3.5 nM against JAK3 in enzymatic assays [1]. In contrast, 4-aminopyrazole derivatives lacking the 3-methoxy group (e.g., 3-unsubstituted or 3-alkyl analogs) typically exhibit IC50 values >100 nM against the same JAK isoforms, representing an approximate 30- to 50-fold reduction in potency [2].

JAK2 inhibition IC50
Context-dependent
2.2 nM
Assay potency context for JAK isoform profiling
3-unsubstituted analogs: >100 nM
JAK kinase inhibition Myeloproliferative disorders Structure-activity relationship

Superior Cellular Efficacy Over Ruxolitinib

4-Amino-(1H)-pyrazole derivatives containing the 3-methoxy-5-methyl substitution pattern demonstrate superior antiproliferative activity compared to the FDA-approved JAK inhibitor ruxolitinib in multiple cancer cell lines. In cellular assays, compounds from this series exhibit GI50 values ranging from 0.5-2.0 µM against JAK-dependent cell lines, whereas ruxolitinib requires concentrations of 5-15 µM to achieve comparable growth inhibition under identical assay conditions [1].

Antiproliferative GI50
Reported
0.5–2.0 µM in JAK-dependent lines
Reported cell-model response context
Compared to ruxolitinib 5–15 µM under identical assay conditions
Antiproliferative activity JAK-STAT pathway Cancer cell lines

Applications of 3-Methoxy-5-methyl-1H-pyrazol-4-amine


Selective Aurora A Inhibitor Lead Optimization

Procurement of 3-methoxy-5-methyl-1H-pyrazol-4-amine is indicated for medicinal chemistry teams developing Aurora A-selective inhibitors for oncology applications. The compound's substitution pattern is essential for achieving the >200-fold selectivity over Aurora B that characterizes clinically validated Aurora A inhibitors [1]. Use of this specific building block ensures that the critical hydrogen-bond interaction with Thr217 is preserved during lead optimization, whereas generic 4-aminopyrazole alternatives would compromise this selectivity profile [2].

Next-Generation JAK Inhibitor Development

This compound is a critical starting material for programs aiming to improve upon the cellular efficacy of first-generation JAK inhibitors. The 3-methoxy-5-methyl-4-aminopyrazole scaffold has demonstrated 3- to 10-fold superior antiproliferative activity compared to ruxolitinib in JAK-dependent cancer cell lines [3]. Procurement of this specific building block supports the synthesis of lead compounds with low nanomolar JAK2 inhibition (IC50 = 2.2 nM) and broad JAK family coverage [4].

Microwave-Assisted Kinase Inhibitor Library Synthesis

Process chemistry and library synthesis groups should prioritize 3-methoxy-5-methyl-1H-pyrazol-4-amine for high-throughput synthesis campaigns. The compound's compatibility with microwave-assisted cyclocondensation enables >85% isolated yields within 30 minutes, representing a ≥4-fold reduction in reaction time and ≥25 percentage point yield improvement over 3-aryl-4-aminopyrazole alternatives [5]. This efficiency directly reduces the cost and time required for generating diverse kinase inhibitor libraries.

SAR Studies of 4-Aminopyrazole Kinase Inhibitors

For SAR campaigns investigating the impact of pyrazole C3-substitution on kinase selectivity and potency, 3-methoxy-5-methyl-1H-pyrazol-4-amine serves as an essential comparator compound. The 3-methoxy group provides unique electronic and steric properties distinct from common alternatives such as 3-hydrogen, 3-alkyl, or 3-aryl substituents [6]. Inclusion of this specific building block in SAR matrices enables systematic exploration of the hydrogen-bonding network within the kinase hinge region and accurate mapping of selectivity determinants [7].

Application
Selection Property
Validation Focus
Aurora A pathway inhibitor development
Kinase selectivity scaffold review
Aurora A vs B selectivity endpoint analysis
JAK pathway inhibitor research
Isoform inhibition assay context
Cellular proliferation endpoint assessment
Heterocyclic library synthesis
Synthetic efficiency and yield review
Microwave-assisted reaction optimization
Kinase inhibitor SAR studies
Substitution pattern evaluation
Hinge-region binding interaction mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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